2,5-diphenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
The compound 2,5-diphenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a heterocyclic molecule featuring a fused pyrrolo-oxazole-dione core substituted with phenyl and thiophene groups. The presence of a thiophen-2-yl group introduces π-conjugation, which may enhance electronic properties, while the phenyl substituents influence steric and solubility characteristics. This compound’s structural complexity and substituent diversity distinguish it from simpler analogs, warranting detailed comparisons with related derivatives .
Properties
IUPAC Name |
2,5-diphenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c24-20-17-18(16-12-7-13-27-16)23(15-10-5-2-6-11-15)26-19(17)21(25)22(20)14-8-3-1-4-9-14/h1-13,17-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKZRGNTAQNXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-diphenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2,5-diphenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. .
Scientific Research Applications
2,5-diphenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of 2,5-diphenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky substituents like 4-chlorophenyl (in ) and 2-methylphenyl (in ) reduce molecular flexibility, which may impact binding affinity in biological systems or crystallinity in materials.
- Polarity: The dimethylamino group in and increases polarity, enhancing solubility in polar solvents compared to the purely aromatic target compound.
Crystallographic and Stability Comparisons
The crystal structure of (3R,3aS,6aR)-2,5-dimethyl-3-(5-phenyl-2-thienyl)perhydropyrrolo[3,4-d][1,2]oxazole-4,6-dione () reveals a planar thiophene ring and chair-like conformation of the pyrrolo-oxazole core, stabilized by intramolecular hydrogen bonds. In contrast, the target compound’s diphenyl and thiophen-2-yl substituents likely induce non-planar packing due to steric clashes, reducing crystallinity compared to methyl-substituted analogs.
Biological Activity
2,5-Diphenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a pyrrolo[3,4-d][1,2]oxazole core with phenyl and thiophene substituents. Its molecular formula is with a molecular weight of approximately 398.50 g/mol. The presence of diverse functional groups contributes to its varied biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. In vitro tests demonstrated that it exhibits potent activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be in the range of 0.5 to 2 μg/mL.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Streptococcus pneumoniae | 1.0 |
| Escherichia coli | 1.5 |
| Candida albicans | 2.0 |
Cytotoxicity
Cytotoxicity assays conducted on human cell lines (e.g., L929 fibroblasts) revealed that the compound exhibits selective cytotoxicity. While low concentrations (up to 50 µM) showed minimal toxic effects, higher concentrations (100 µM) resulted in significant cell death.
Table 2: Cytotoxic Effects on L929 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 95 |
| 50 | 90 |
| 100 | 60 |
The proposed mechanism for the antimicrobial activity involves disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival. The presence of the oxazole ring is believed to play a critical role in this mechanism by mimicking natural substrates involved in bacterial metabolism.
Case Studies
In a notable case study published in 2023 , researchers synthesized derivatives of similar compounds and assessed their biological activity. They found that modifications to the thiophene and phenyl groups significantly enhanced both antimicrobial and cytotoxic properties compared to the parent compound. This study suggests that further structural optimization could yield even more potent derivatives.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown that it has a low toxicity profile at therapeutic doses, making it a candidate for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
